molecular formula C13H24Cl3NO B1247299 5-Acetamido-1,1,1-trichloroundecane

5-Acetamido-1,1,1-trichloroundecane

Cat. No.: B1247299
M. Wt: 316.7 g/mol
InChI Key: PMBAZTIKQVXAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-1,1,1-trichloroundecane (CAS: 345261-12-3) is a polychlorinated acetamide compound first isolated from the cyanobacterium Microcoleus lyngbyaceus . Its structure features an 11-carbon aliphatic chain with a trichloromethyl (-CCl₃) group at position 1 and an acetamido (-NHCOCH₃) substituent at position 5 (Fig. 1).

Properties

Molecular Formula

C13H24Cl3NO

Molecular Weight

316.7 g/mol

IUPAC Name

N-(1,1,1-trichloroundecan-5-yl)acetamide

InChI

InChI=1S/C13H24Cl3NO/c1-3-4-5-6-8-12(17-11(2)18)9-7-10-13(14,15)16/h12H,3-10H2,1-2H3,(H,17,18)

InChI Key

PMBAZTIKQVXAJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC(Cl)(Cl)Cl)NC(=O)C

Synonyms

5-acetamido-1,1,1-trichloroundecane
6-acetamido-1,1,1-trichloroundecane
ATClU cpd

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular formula: C₁₃H₂₄Cl₃NO
  • Molecular weight : 316.697 g/mol
  • Physical state : Oil at room temperature
  • Optical activity : [α]D +60 (c = 0.02 in CHCl₃)

Its synthesis involves acetylation of the parent amine, 1,1,1-trichloro-5-undecylamine (T-482), which has a molecular formula of C₁₁H₂₂Cl₃N .

Comparison with Structurally Similar Compounds

Positional Isomer: 6-Acetamido-1,1,1-trichloroundecane

A synthetic positional isomer, 6-acetamido-1,1,1-trichloroundecane , differs only in the placement of the acetamido group at carbon 6 instead of carbon 5 (Table 1).

Table 1: Comparison of 5-Acetamido and 6-Acetamido Isomers

Property 5-Acetamido-1,1,1-trichloroundecane 6-Acetamido-1,1,1-trichloroundecane
Acetamido position Carbon 5 Carbon 6
Source Natural (M. lyngbyaceus) Synthetic (from δ-decanolactone)
Molecular formula C₁₃H₂₄Cl₃NO C₁₃H₂₄Cl₃NO
Molecular weight 316.697 g/mol 316.697 g/mol
Reported physical state Oil Not specified

Parent Amine: 1,1,1-Trichloro-5-undecylamine (T-482)

The non-acetylated precursor, 1,1,1-trichloro-5-undecylamine, provides a basis for understanding the impact of acetylation on physicochemical properties (Table 2).

Table 2: Comparison with Parent Amine

Property 1,1,1-Trichloro-5-undecylamine (T-482) 5-Acetamido-1,1,1-trichloroundecane
Functional group Amine (-NH₂) Acetamido (-NHCOCH₃)
Molecular formula C₁₁H₂₂Cl₃N C₁₃H₂₄Cl₃NO
Molecular weight 274.66 g/mol 316.697 g/mol
Optical activity (+)-form reported [α]D +60 (c = 0.02 in CHCl₃)

Key Insight : Acetylation increases molecular weight by 42.037 g/mol and introduces a polar amide group, likely altering solubility and reactivity .

Other Polychlorinated Acetamides

Compounds such as 8-acetamido-1,1,15,15-tetrachloro-1,14-pentadeca-3,12-diyne (D-357) highlight structural diversity within this class (Table 3).

Table 3: Comparison with Extended-Chain Derivatives

Compound Chain Length Chlorine Atoms Structural Features
5-Acetamido-1,1,1-trichloroundecane 11-carbon 3 Linear alkane
8-Acetamido-1,1,15,15-tetrachloro-1,14-pentadeca-3,12-diyne 15-carbon 4 Two triple bonds (positions 3, 12)
8-Acetamido-1,15,15-trichloro-1-pentadecen-3-yne 15-carbon 3 One triple bond (position 3), one double bond

Key Insight : Increasing chain length and additional halogenation or unsaturated bonds may enhance lipophilicity or confer unique bioactivity, though empirical data are sparse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.